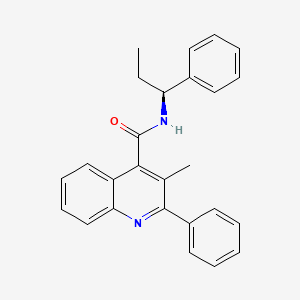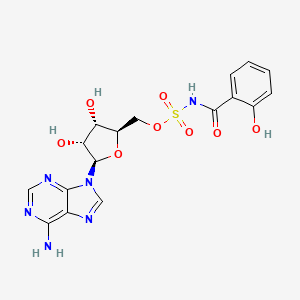
SB 222200
Übersicht
Beschreibung
SB-222200 ist ein selektiver, oral aktiver Antagonist des NK-3-Rezeptors (NK-3R). Er durchquert effektiv die Blut-Hirn-Schranke (BBB) und wurde für die Forschung zu Erkrankungen des zentralen Nervensystems (ZNS) entwickelt . Seine chemische Struktur ist C26H24N2O, und sein Molekulargewicht beträgt 380,48 g/mol .
2. Präparationsmethoden
Synthesewege:: Die Synthesewege für SB-222200 wurden in der verfügbaren Literatur nicht explizit offengelegt. Es wird durch spezifische chemische Reaktionen synthetisiert, um seine Chinolincarboxamidstruktur zu erreichen.
Reaktionsbedingungen:: Leider sind detaillierte Reaktionsbedingungen nicht leicht zugänglich. Forscher setzen wahrscheinlich eine Reihe von Syntheseschritten unter Verwendung geeigneter Reagenzien und Katalysatoren ein.
Industrielle Produktion:: Informationen zu industriellen Produktionsmethoden für SB-222200 sind begrenzt. Es wird hauptsächlich in Forschungsumgebungen eingesetzt.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von SB-222200 erstrecken sich über verschiedene wissenschaftliche Bereiche:
Neurobiologie und ZNS-Erkrankungen:
5. Wirkmechanismus
Der Wirkmechanismus von SB-222200 beinhaltet die Blockierung von NK-3-Rezeptoren. Diese Rezeptoren gehören zur Tachykinin-Familie und spielen eine Rolle bei der Neurotransmission, der Schmerzmodulation und anderen physiologischen Prozessen. Die Wirkungen der Verbindung resultieren wahrscheinlich aus der Störung dieser Signalwege.
Wirkmechanismus
Target of Action
SB 222200, also known as 4-Quinolinecarboxamide, 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]- or 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, is a potent, selective, orally active, and blood-brain barrier penetrant NK-3 receptor antagonist . The NK-3 receptor is a member of the G-protein-coupled receptor superfamily and acts as a receptor for tachykinins .
Mode of Action
This compound inhibits the binding of neurokinin B (NKB) to the NK-3 receptor with a Ki value of 4.4 nM . It antagonizes NKB-induced Ca2+ mobilization in cells expressing the NK-3 receptor with an IC50 of 18.4 nM . Furthermore, this compound directly binds to the NLRP3 protein, inhibiting NLRP3 inflammasome assembly by blocking the NEK7-NLRP3 interaction and NLRP3 oligomerization .
Biochemical Pathways
Upon activation, the NK-3 receptor activates phospholipase C, leading to the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . This pathway is inhibited by this compound, which results in the inhibition of NKB-induced Ca2+ mobilization .
Pharmacokinetics
This compound exhibits moderate oral bioavailability (46%) and maximum plasma concentrations (Cmax) of about 400 ng/mL following oral administration . It has a terminal elimination half-life of 1.9 hours due to high plasma clearance .
Result of Action
This suggests that this compound effectively crosses the blood-brain barrier and exerts its effects primarily in the central nervous system .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier suggests that it is stable and effective in the complex environment of the central nervous system . .
Biochemische Analyse
Biochemical Properties
SB 222200 interacts with the human NK3 receptor, showing a high degree of selectivity over the NK1 and NK2 receptors . It is a competitive antagonist, meaning it competes with natural ligands for binding to the receptor .
Cellular Effects
The compound exerts its effects on various types of cells by interacting with the NK3 receptor. This interaction can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to the NK3 receptor, inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At high doses, the compound can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for SB-222200 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its quinolinecarboxamide structure.
Reaction Conditions:: Unfortunately, detailed reaction conditions are not readily accessible. Researchers likely employ a series of synthetic steps involving appropriate reagents and catalysts.
Industrial Production:: Information on industrial-scale production methods for SB-222200 remains limited. It is primarily used in research settings.
Analyse Chemischer Reaktionen
Das chemische Verhalten von SB-222200 beinhaltet Wechselwirkungen mit dem NK-3-Rezeptor. Hier sind einige wichtige Punkte:
Bindungsaffinität:
Vergleich Mit ähnlichen Verbindungen
Obwohl detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von SB-222200 in seiner Selektivität für NK-3-Rezeptoren. Ähnliche Verbindungen umfassen andere Neurokinin-Rezeptor-Antagonisten, aber das spezifische Profil von SB-222200 unterscheidet es von anderen.
Eigenschaften
IUPAC Name |
3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYRKWJSMQECI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938540 | |
| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174635-69-9 | |
| Record name | 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174635-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 222200 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)






